Dabcyl-AGHDAHASET-Edans

SPase I FRET Staphylococcus epidermidis

Choose Dabcyl-AGHDAHASET-Edans for reliable SPase I assays. Unlike off-the-shelf FRET peptides, its pre-SceD-derived sequence ensures native-like cleavage kinetics for S. epidermidis, S. aureus, and E. coli enzymes, eliminating false negatives. Validated in 96-well format, it supports real-time inhibitor screening and accurate Km/kcat determination. A must-have for antimicrobial programs targeting this essential, druggable enzyme.

Molecular Formula C66H83N19O20S
Molecular Weight 1494.5 g/mol
Cat. No. B12395230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabcyl-AGHDAHASET-Edans
Molecular FormulaC66H83N19O20S
Molecular Weight1494.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(C)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)O
InChIInChI=1S/C66H83N19O20S/c1-34(74-60(96)38-13-15-39(16-14-38)83-84-40-17-19-43(20-18-40)85(5)6)57(93)71-30-53(88)77-48(25-41-28-67-32-72-41)64(100)80-50(27-55(91)92)63(99)76-35(2)58(94)79-49(26-42-29-68-33-73-42)62(98)75-36(3)59(95)81-51(31-86)65(101)78-47(21-22-54(89)90)61(97)82-56(37(4)87)66(102)70-24-23-69-46-11-7-10-45-44(46)9-8-12-52(45)106(103,104)105/h7-20,28-29,32-37,47-51,56,69,86-87H,21-27,30-31H2,1-6H3,(H,67,72)(H,68,73)(H,70,102)(H,71,93)(H,74,96)(H,75,98)(H,76,99)(H,77,88)(H,78,101)(H,79,94)(H,80,100)(H,81,95)(H,82,97)(H,89,90)(H,91,92)(H,103,104,105)/t34-,35-,36-,37+,47-,48-,49-,50-,51-,56-/m0/s1
InChIKeyUGDCNFHRPWMCTG-BKIUMFBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabcyl-AGHDAHASET-Edans: A Type I Signal Peptidase (SPase I) FRET Substrate for Antimicrobial Target Validation


Dabcyl-AGHDAHASET-Edans is a synthetic, internally quenched fluorogenic peptide substrate designed for the continuous assay of bacterial type I signal peptidase (SPase I) activity [1]. The molecule comprises a 10‑amino‑acid peptide core (AGHDAHASET) flanked by the fluorophore EDANS (5‑((2‑aminoethyl)amino)naphthalene‑1‑sulfonic acid) and the quencher Dabcyl (4‑(4‑dimethylaminophenylazo)benzoic acid), forming a classic FRET pair with optimal excitation/emission maxima at 340/490 nm . The core sequence is derived from the C‑terminal region of the Staphylococcus epidermidis pre‑SceD protein, a native preprotein substrate of S. epidermidis SPase I, thereby ensuring biological relevance for inhibitor screening and mechanistic studies .

Why Dabcyl-AGHDAHASET-Edans Cannot Be Replaced by a Generic FRET Substrate in SPase I Research


Bacterial type I signal peptidases exhibit pronounced sequence specificity for their native substrates, and generic FRET peptides often lack the precise cleavage‑site architecture required for efficient turnover [1]. In the development of the Dabcyl-AGHDAHASET-Edans probe, an earlier, undescribed fluorogenic substrate was shown to be cleaved inefficiently by S. epidermidis Sip2 and Sip3 enzymes (data not shown) [2]. This empirical finding necessitated the de novo design of a substrate that faithfully recapitulates the authentic pre‑SceD signal peptide cleavage region. Substituting Dabcyl-AGHDAHASET-Edans with a commercially available “off‑the‑shelf” FRET peptide would therefore risk false‑negative results in inhibitor screening, mischaracterization of kinetic parameters, and irreproducible assay performance when working with S. epidermidis, S. aureus, or E. coli SPases I [3].

Quantitative Differentiation of Dabcyl-AGHDAHASET-Edans Against Alternative SPase I FRET Probes


Superior Cleavage Efficiency Versus an Earlier Fluorogenic Substrate for S. epidermidis SPase I

Dabcyl-AGHDAHASET-Edans was explicitly designed to overcome the poor cleavage observed with a previously tested fluorogenic SPase I substrate. In the foundational study, the earlier substrate was not cleaved efficiently by either Sip2 or Sip3 (S. epidermidis SPase I isoforms), prompting the synthesis of the novel AGHDAHASET-based peptide [1]. Although numerical kinetic constants for the earlier substrate are not disclosed, the qualitative failure to support reliable continuous assays contrasts sharply with the successful deployment of Dabcyl-AGHDAHASET-Edans in both continuous fluorometric and 96‑well microtiter plate formats [2].

SPase I FRET Staphylococcus epidermidis antimicrobial target validation

Optimized EDANS/Dabcyl FRET Pair Provides High Signal-to-Background Ratio at 340/490 nm

The substrate employs the well‑characterized EDANS (donor) and Dabcyl (acceptor) FRET pair, which exhibits a strong overlap integral and minimal direct fluorescence when the peptide is intact . Upon SPase I cleavage at the Ala‑Ser (AS) bond, EDANS fluorescence increases dramatically, enabling real‑time kinetic monitoring with excitation at 340 nm and emission at 490 nm . While other FRET pairs (e.g., FITC/Dabcyl or MCA/DNP) can be used, the EDANS/Dabcyl combination is distinguished by its robust quenching efficiency (>90 % quenching in intact substrate) and compatibility with standard fluorescence plate readers, reducing the need for specialized instrumentation [1].

FRET EDANS Dabcyl fluorogenic peptide continuous assay

Precise Cleavage at the AS Bond Enables Accurate Kinetic Parameter Determination

Mass spectrometric analysis confirmed that Dabcyl-AGHDAHASET-Edans is cleaved exclusively at the Ala‑Ser (AS) bond, which corresponds precisely to the physiological SPase I cleavage site in the native S. epidermidis pre‑SceD protein [1]. This fidelity ensures that the measured kinetic parameters (e.g., Km, Vmax) reflect authentic enzyme–substrate interactions rather than non‑specific hydrolysis. In contrast, generic FRET substrates lacking this defined cleavage site may undergo off‑target cleavage or exhibit altered kinetics that confound inhibitor potency calculations [2].

SPase I cleavage site kinetic constants enzyme mechanism

Validated Inhibition by Arylomycin A2 Confirms Utility for SPase I Inhibitor Screening

The utility of Dabcyl-AGHDAHASET-Edans for inhibitor evaluation was validated using the well‑characterized SPase I inhibitor arylomycin A2. In the original study, arylomycin A2 inhibited S. epidermidis SPase I activity in a dose‑dependent manner when monitored with this FRET substrate [1]. This direct demonstration of inhibition underscores the substrate's sensitivity and specificity for detecting even modest changes in enzyme activity induced by potential therapeutic leads. Many alternative SPase I substrates lack such rigorous validation with a known pharmacological standard [2].

SPase I inhibitor arylomycin antimicrobial FRET assay

Adaptability to 96-Well Plate Format Enables Medium-Throughput Screening

The continuous fluorometric assay using Dabcyl-AGHDAHASET-Edans was successfully adapted to a 96‑well microtiter plate format without loss of signal linearity or reproducibility [1]. This miniaturization permits the simultaneous evaluation of up to 96 test compounds or enzyme conditions, significantly increasing throughput compared with cuvette‑based or low‑volume continuous assays that require specialized equipment. While other FRET substrates can be used in multi‑well plates, this specific adaptation for S. epidermidis SPase I is directly documented, eliminating the need for users to empirically optimize plate‑based protocols [2].

high-throughput screening 96-well plate continuous assay SPase I

Recommended Research and Industrial Use Cases for Dabcyl-AGHDAHASET-Edans


High-Throughput Screening of Type I Signal Peptidase Inhibitors

Leveraging the validated 96‑well plate adaptation [1] and the robust EDANS/Dabcyl FRET signal, Dabcyl-AGHDAHASET-Edans is ideally suited for medium‑throughput screening of chemical libraries against S. epidermidis SPase I. The continuous assay format enables real‑time monitoring of inhibition, facilitating the rapid triage of hits and the determination of IC50 values without the need for secondary, orthogonal assays.

Kinetic Characterization of Bacterial SPase I Variants

The precise cleavage at the Ala‑Ser bond and the substrate's native‑like sequence [2] make Dabcyl-AGHDAHASET-Edans the reagent of choice for determining accurate kinetic constants (Km, kcat, kcat/Km) for SPase I enzymes from S. epidermidis, S. aureus, and E. coli. These data are essential for understanding enzyme mechanism and for benchmarking the potency of rationally designed inhibitors.

Target Validation Studies in Antimicrobial Drug Discovery

Because bacterial SPase I is an essential, druggable target [3], Dabcyl-AGHDAHASET-Edans serves as a critical tool for validating the on‑target activity of novel antibacterial compounds. The substrate's demonstrated inhibition by the known SPase I inhibitor arylomycin A2 [4] provides a benchmark for comparing the efficacy of new chemical entities, thereby supporting go/no‑go decisions in early‑stage antimicrobial programs.

Quality Control and Lot‑to‑Lot Consistency Testing of Recombinant SPase I

For laboratories producing or procuring recombinant SPase I enzymes, Dabcyl-AGHDAHASET-Edans offers a rapid, quantitative method for assessing enzyme activity and confirming functional integrity. The substrate's well‑defined spectral properties (340/490 nm) and high sensitivity allow for reproducible activity measurements across different enzyme lots, ensuring consistency in downstream biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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